4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H26N4O6S and its molecular weight is 486.54. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a sulfonamide derivative . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, making them effective antibacterial agents .
Mode of action
Sulfonamides, like “this compound”, are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthase. They compete with PABA for the active site of the enzyme, thereby inhibiting the enzyme and preventing the synthesis of folic acid .
Biochemical pathways
By inhibiting the synthesis of folic acid, sulfonamides prevent the formation of tetrahydrofolic acid, a cofactor required for the synthesis of nucleic acids. This leads to inhibition of bacterial growth and replication .
Pharmacokinetics
Sulfonamides are usually well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted in the urine . The specific ADME properties of “this compound” would need to be determined experimentally.
Result of action
The ultimate effect of sulfonamides is the inhibition of bacterial growth and replication. This is due to the disruption of nucleic acid synthesis caused by the lack of tetrahydrofolic acid .
Action environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, some sulfonamides can form crystals in acidic urine, leading to kidney damage .
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-3-5-12-27(4-2)34(29,30)18-9-6-16(7-10-18)21(28)24-23-26-25-22(33-23)17-8-11-19-20(15-17)32-14-13-31-19/h6-11,15H,3-5,12-14H2,1-2H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVRQHMXHQINJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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